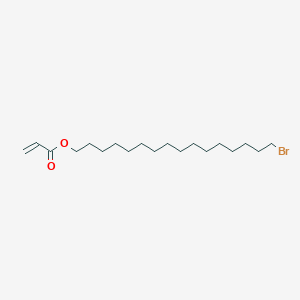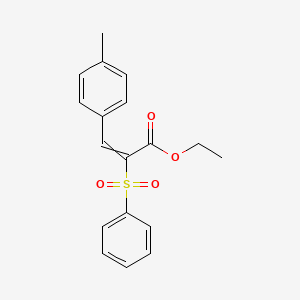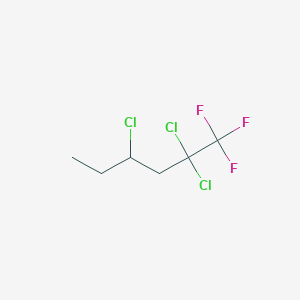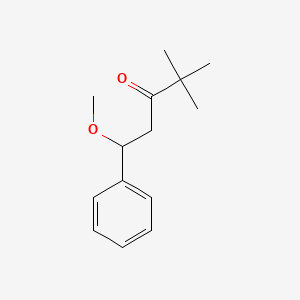
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure It is a derivative of pentanone, featuring a methoxy group, two methyl groups, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-1-phenyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For instance, the use of metal oxide catalysts can facilitate the ketonic decarboxylation of propanoic acid derivatives, leading to the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation or cleavage of chemical bonds, leading to the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanone: A simpler ketone with similar reactivity but lacking the methoxy and phenyl groups.
1-Pentanone, 1-(4-methoxyphenyl)-: A related compound with a methoxyphenyl group, differing in the position of the methoxy group.
1-Methoxy-4-methyl-3-pentanone: Another similar compound with a different substitution pattern.
Uniqueness
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy, methyl, and phenyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
111874-44-3 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-methoxy-4,4-dimethyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-12(16-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI-Schlüssel |
CBAGNCDAXPGGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


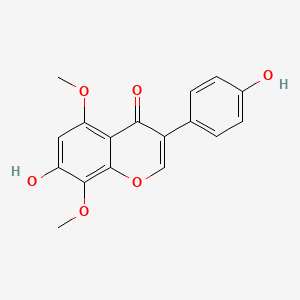
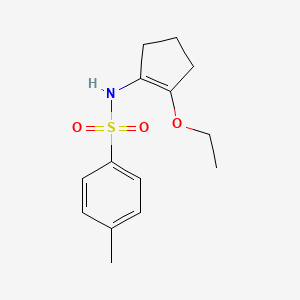

![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
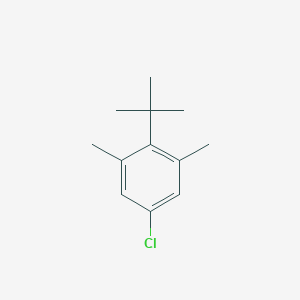
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
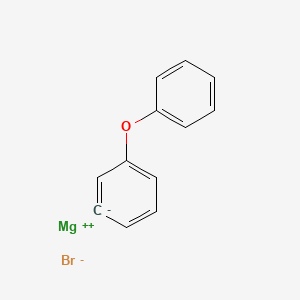
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
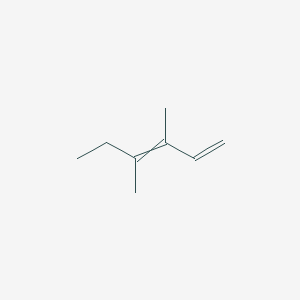

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)
